molecular formula C7H12O B6588922 3-cyclopropylcyclobutan-1-ol CAS No. 1784443-90-8

3-cyclopropylcyclobutan-1-ol

Cat. No.: B6588922
CAS No.: 1784443-90-8
M. Wt: 112.17 g/mol
InChI Key: ADBUCUROQJNVPP-UHFFFAOYSA-N
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Description

3-cyclopropylcyclobutan-1-ol is an organic compound that features a cyclopropyl group attached to a cyclobutanol structure. This compound is part of the cycloalkane family, which is known for its unique ring structures and significant strain due to the angles between the carbon atoms. The presence of both cyclopropyl and cyclobutanol groups in a single molecule makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclopropyl group can be introduced via a cyclopropanation reaction, which typically involves the addition of a carbene to an alkene. This can be followed by the formation of the cyclobutanol ring through a series of cyclization reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic systems to ensure high yield and selectivity. Catalysts such as palladium or nickel are frequently employed to facilitate the cyclization processes. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylcyclobutanone, while reduction could produce cyclopropylcyclobutane .

Scientific Research Applications

3-cyclopropylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including its role as an intermediate in drug synthesis, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopropylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar in structure but lacks the cyclobutanol ring.

    Cyclobutanol: Contains the cyclobutanol ring but does not have the cyclopropyl group.

    Cyclopropylcyclobutane: Similar ring structures but lacks the hydroxyl group.

Uniqueness

3-cyclopropylcyclobutan-1-ol is unique due to the combination of cyclopropyl and cyclobutanol groups in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

1784443-90-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-cyclopropylcyclobutan-1-ol

InChI

InChI=1S/C7H12O/c8-7-3-6(4-7)5-1-2-5/h5-8H,1-4H2

InChI Key

ADBUCUROQJNVPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(C2)O

Purity

95

Origin of Product

United States

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